molecular formula C24H27NO6 B6528007 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946235-05-8

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6528007
CAS No.: 946235-05-8
M. Wt: 425.5 g/mol
InChI Key: PWSMXYJRHCWWAL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.18383758 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth.

Pharmacokinetics

Similar compounds have been found to have moderate to high clearance, primarily viaCYP2C8 and CYP3A4 . These compounds also act as substrates for the P-glycoprotein (P-gp) , which can affect their absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450 family members, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions often involve inhibition or modulation of enzyme activity, which can affect various metabolic pathways. Additionally, the compound may bind to proteins involved in signal transduction, such as kinases and phosphatases, influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . In non-cancerous cells, it may influence gene expression and cellular metabolism, leading to changes in cell function and behavior. The compound’s impact on cell signaling pathways can result in altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding to specific enzymes and proteins, leading to inhibition or activation of their activity. For example, the compound’s interaction with cytochrome P450 enzymes can result in altered drug metabolism and detoxification processes . Additionally, the compound may influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular function and phenotype.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound may also influence the activity of other enzymes and cofactors, further modulating metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The compound’s localization can also influence its stability and degradation, affecting its overall efficacy.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-15-17-7-9-19-18(13-25(14-30-19)10-5-11-27-2)23(17)31-24(26)22(15)16-6-8-20(28-3)21(12-16)29-4/h6-9,12H,5,10-11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSMXYJRHCWWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCOC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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